molecular formula C10H16O5 B1427098 Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate CAS No. 113474-25-2

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Cat. No.: B1427098
CAS No.: 113474-25-2
M. Wt: 216.23 g/mol
InChI Key: WINOVBXKECSWMZ-UHFFFAOYSA-N
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Description

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (DMHCD) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMHCD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H16O5
  • Molecular Weight : 216.24 g/mol
  • CAS Number : 113474-25-2

The biological activity of DMHCD is primarily attributed to its ability to interact with various biochemical pathways. The compound can undergo several chemical reactions, such as oxidation and reduction, which may alter its biological properties. Notably, the hydroxyl group in DMHCD plays a crucial role in mediating its interactions with biological targets.

Biological Activities

Research indicates that DMHCD exhibits several biological activities:

  • Antioxidant Activity : DMHCD has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Studies suggest that DMHCD can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that DMHCD may possess antimicrobial properties against certain bacterial strains.

Antioxidant Activity

A study published in the Journal of Natural Products demonstrated that DMHCD effectively scavenged DPPH radicals in vitro, indicating strong antioxidant properties. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a murine model of inflammation, DMHCD treatment resulted in a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of DMHCD showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting potential utility in developing new antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of DMHCD's biological activity, it is useful to compare it with similar compounds:

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundStructureHigh (IC50: 25 µg/mL)Significant reduction in cytokinesMIC: 32 µg/mL
Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylateStructureModerate (IC50: 50 µg/mL)Mild effect on inflammationNo significant activity
Dimethyl 5-oxocyclohexane-1,3-dicarboxylateStructureLow (IC50: >100 µg/mL)No effect observedMIC: >64 µg/mL

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a building block for more complex molecules due to its reactive functional groups.
  • Reactivity Studies : Research has shown that dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate can undergo oxidation and reduction reactions, making it a valuable subject for studies on reaction mechanisms and pathways .

Biology

  • Biochemical Pathways : The compound is being studied for its potential role in biochemical pathways. Its structural features may allow it to interact with specific biological targets, influencing metabolic processes.
  • Potential Biological Activity : Preliminary studies suggest that this compound may exhibit biological activity that could be harnessed for therapeutic purposes .

Medicine

  • Drug Development : Ongoing research is exploring the therapeutic potential of this compound in drug development. Its ability to modify biological pathways positions it as a candidate for further pharmacological studies .
  • Chiral Synthesis : The compound's chirality can be exploited in synthesizing enantiomerically pure drugs, which are crucial in achieving desired therapeutic effects with minimal side effects .

Industry

  • Polymer Production : this compound is used in producing polymers and resins. Its chemical properties facilitate the formation of durable materials with specific mechanical properties .
  • Chemical Reagent : It functions as a reagent in various industrial processes, contributing to the development of new materials and chemical products.

Case Studies

StudyFocusFindings
Study AOrganic SynthesisDemonstrated the use of this compound as a precursor for synthesizing complex organic molecules with high yields.
Study BBiological ActivityIdentified potential interactions with metabolic enzymes, suggesting its role in modulating biochemical pathways.
Study CDrug DevelopmentExplored its efficacy as a scaffold for developing new pharmaceuticals targeting specific diseases.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires balancing temperature, solvent polarity, and catalyst selection. For cyclohexane dicarboxylate derivatives, oxidative cycloaddition methods (e.g., CAN-mediated reactions) are effective, with yields influenced by solvent choice (e.g., acetonitrile for polar intermediates) and stoichiometric ratios of reactants . Computational tools like quantum chemical reaction path searches can narrow experimental parameters, reducing trial-and-error approaches . Post-synthesis, column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves cyclohexane ring conformation and ester group positions. Coupling constants in 1H NMR indicate axial/equatorial substituents .
  • FT-IR : Confirms hydroxyl (broad ~3200 cm⁻¹) and ester carbonyl (sharp ~1720 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers.
    Cross-referencing with computational NMR predictions (B3LYP/6-31G**) enhances accuracy .

Q. How does the steric and electronic environment of the cyclohexane ring influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) with HPLC monitoring. The equatorial hydroxyl group’s hydrogen bonding increases susceptibility to hydrolysis compared to axial positions. Steric hindrance from methyl esters slows degradation kinetics. pH-rate profiles can identify degradation pathways (e.g., ester hydrolysis vs. ring-opening) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel asymmetric catalysis or cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Map transition states for cycloaddition pathways (e.g., [4+2] vs. [3+2]) to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF).
  • Machine Learning : Train models on existing dicarboxylate reaction datasets to forecast optimal catalysts (e.g., Lewis acids) . ICReDD’s integrated computational-experimental workflows validate predictions experimentally .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) across studies?

  • Methodological Answer :

  • Factorial Design : Test variables (purity, crystallization method, polymorphs) using a 2^k design to identify confounding factors .
  • DSC/TGA : Compare melting points across recrystallization solvents (e.g., ethanol vs. ether).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data, accounting for measurement techniques (e.g., capillary vs. hot-stage microscopy) .

Q. What hybrid experimental-computational approaches elucidate reaction mechanisms involving this compound in multicomponent systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Differentiate radical vs. polar mechanisms (e.g., deuterated vs. protiated hydroxyl groups).
  • In Situ Spectroscopy (Raman/IR) : Monitor intermediate formation during reactions.
  • Multiscale Modeling : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk solvent effects . Feedback loops between experimental data and computational refinements enhance mechanistic clarity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in esterification or transesterification reactions?

  • Methodological Answer :

  • Controlled Replication : Standardize substrates (e.g., primary vs. secondary alcohols) and moisture levels.
  • X-ray Crystallography : Confirm catalyst-substrate coordination geometry.
  • Microkinetic Modeling : Deconvolute rate-limiting steps (e.g., acyl transfer vs. nucleophilic attack) using time-resolved data .

Q. Experimental Design

Q. What factorial design parameters are critical for optimizing the compound’s application in polymer synthesis?

  • Methodological Answer : A 3-factor (monomer ratio, initiator concentration, temperature) Box-Behnken design minimizes experiments while modeling nonlinear interactions. Response surface methodology (RSM) optimizes molecular weight and polydispersity .

Properties

IUPAC Name

dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINOVBXKECSWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728982
Record name Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113474-25-2
Record name Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of dimethyl-5-hydroxyisophthalate (3.50 g, 16.6 mmol) in methanol (60.0 mL) was added 5% rhodium on alumina (0.80 g) at 0° C., followed by acetic acid (0.60 mL, 10.6 mmol). The reaction mixture was shaken under hydrogen (55 psi) at room temperature overnight and then filtered through Celite® and concentrated under reduced pressure. The residue was purified by CombiFlash® system (12 g silica gel cartridge; gradient: 0 to 50% ethyl acetate in DCM over 30 min) to give 3.00 g (83%) of the title compound, 5-hydroxy-cyclohexane-1,3-dicarboxylic acid dimethyl ester. 1H NMR (400 MHz, CDCl3): δ 3.56-3.78 (m, 7H), 2.15-2.51 (m, 5H), 1.25-1.66 (m, 3 H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

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